2,6-Diphenyl-4H-pyran-4-one

Übersicht

Beschreibung

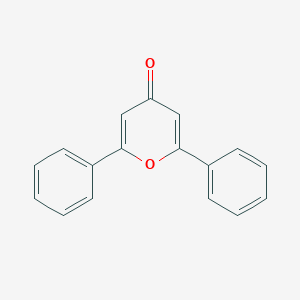

2,6-Diphenyl-4H-pyran-4-one is an organic compound with the molecular formula C17H12O2. It is a derivative of pyran, characterized by the presence of two phenyl groups at the 2 and 6 positions of the pyran ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research .

Wirkmechanismus

Target of Action

It’s known that this compound can be used as a key intermediate in organic synthesis, participating in proton transfer and nucleophilic substitution reactions .

Mode of Action

The mode of action of 2,6-Diphenyl-4H-pyran-4-one involves its interaction with its targets through proton transfer and nucleophilic substitution reactions . In the presence of oxygen and under irradiation, it can undergo photoreaction to produce benzoic acid and a benzoylacetic acid ester .

Biochemical Pathways

Its photoreaction products, benzoic acid and benzoylacetic acid ester, may participate in various biochemical pathways .

Pharmacokinetics

Its molecular weight is 248276 Da , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

Its photoreaction products, benzoic acid and a benzoylacetic acid ester, may exert various biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s photoreaction occurs in the presence of oxygen and under irradiation . Additionally, safety data sheets recommend handling the compound in a well-ventilated place and avoiding formation of dust and aerosols .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,6-Diphenyl-4H-pyran-4-one can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various nucleophiles such as o-nitrophenol, 8-hydroxyquinoline, and 2-hydroxymethyl pyridine . The reaction typically occurs in the presence of a base like sodium hydroxide or triethylamine, which facilitates the substitution process.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of multicomponent reactions. These reactions are favored due to their high efficiency, atom economy, and green reaction conditions. A typical industrial method might involve the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis or transition metal catalysis .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Diphenyl-4H-pyran-4-one undergoes various chemical reactions, including:

Oxidation: When irradiated in the presence of oxygen, it can form benzoic acid and benzoylacetic acid ester.

Photoreaction: Under photolysis, it can undergo desulphurization to form 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene).

Common Reagents and Conditions

Oxidation: Typically involves the use of oxygen and light as reagents.

Photoreaction: Requires light and an appropriate solvent such as dioxane.

Major Products

Oxidation: Benzoic acid and benzoylacetic acid ester.

Photoreaction: 2,2′,6,6′-tetraphenyl-4,4′-bi(pyranylidene).

Wissenschaftliche Forschungsanwendungen

2,6-Diphenyl-4H-pyran-4-one has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,6-Diphenyl-4H-thiopyran-4-one: Similar in structure but contains a sulfur atom instead of an oxygen atom in the pyran ring.

2,6-Dimethyl-4H-pyran-4-one: Contains methyl groups instead of phenyl groups at the 2 and 6 positions.

Uniqueness

2,6-Diphenyl-4H-pyran-4-one is unique due to its stability and the presence of phenyl groups, which enhance its reactivity and make it suitable for various synthetic applications. Its ability to undergo diverse chemical reactions and form complex structures like crown ethers and podands further distinguishes it from other pyran derivatives .

Biologische Aktivität

2,6-Diphenyl-4H-pyran-4-one, a member of the pyranone family, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, making it a subject of various studies in pharmacology and medicinal chemistry. The following sections will delve into the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the condensation of diynones in the presence of acidic catalysts. For instance, a study demonstrated that treating 1,5-diphenylpenta-1,4-diyn-3-one with water at elevated temperatures yielded the desired pyranone in high yield (83%) using TfOH as a catalyst . This method highlights the compound's accessibility for further biological evaluations.

Biological Activities

This compound has been reported to exhibit a range of biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of 4H-pyran-4-one possess significant antimicrobial properties. A study on various derivatives showed that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays demonstrated that this compound can scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases .

3. Anti-inflammatory Effects

In animal models, this compound demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests its potential application in treating inflammatory conditions such as arthritis .

4. Anticancer Activity

Several studies have reported on the anticancer properties of this compound. It was found to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Case Studies

A notable case study involved the synthesis and biological evaluation of several aldoxime derivatives of this compound. The study highlighted that these derivatives exhibited enhanced biological activities compared to their parent compound, particularly in terms of antimicrobial and anticancer effects .

| Compound | Biological Activity | Yield (%) |

|---|---|---|

| This compound | Antimicrobial | - |

| Aldoxime Derivative A | Anticancer | 91 |

| Aldoxime Derivative B | Antioxidant | 67 |

The mechanisms underlying the biological activities of this compound are varied and complex:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Anti-inflammatory Mechanism : The inhibition of NF-kB signaling pathways reduces the expression of pro-inflammatory cytokines.

Eigenschaften

IUPAC Name |

2,6-diphenylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCKXOXEYVSRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40300571 | |

| Record name | 2,6-Diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029-94-3 | |

| Record name | 2,6-Diphenyl-.gamma.-pyrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Diphenyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40300571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIPHENYL-4H-PYRAN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic pathways for producing derivatives of 2,6-Diphenyl-4H-pyran-4-one?

A1: Several methods have been employed for creating novel derivatives of this compound. These include:

- Nucleophilic substitution: Reacting 3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one with various nucleophiles like o-nitrophenol, 8-hydroxyquinoline, or triethylene glycol yields podand and crown ether derivatives. [, ] This method can be optimized by using NaOH instead of Et3N for improved yield. []

- Transesterification: Reacting dimethyl or diethyl 2,6-dimethyl-4H-pyran-4-one-3,5-dicarboxylate with glycols or glycol ethers produces different podand derivatives. []

- Reaction with phosphorus oxychloride: In the presence of phosphorus oxychloride, this compound reacts with compounds like phenothiazine or carbazole, resulting in pyrylium salts. The site of attachment on the reacting molecule depends on the presence and position of substituents. []

Q2: How does the structure of this compound influence its reactivity?

A2: The presence of a conjugated carbonyl group significantly impacts the reactivity of this compound:

- Photoreactivity: Upon irradiation, this compound can undergo photochemical reactions. These reactions are solvent dependent, leading to different products like benzoic acid esters in alcohols or cage dimers in non-polar solvents. [] Interestingly, substitution at the 2 and 6 positions with methyl groups hinders this photoreactivity, suggesting a key role of the phenyl groups. []

- Reaction with isocyanates: The conjugated carbonyl readily reacts with activated isocyanates like trichloroacetyl isocyanate, forming 4-trichloroacetylimino derivatives. This reaction highlights the electrophilic nature of the carbonyl carbon due to conjugation. []

Q3: Are there any reported applications of this compound derivatives?

A3: While the provided research focuses primarily on the synthesis and reactivity of this compound and its derivatives, some potential applications can be inferred:

- Podands and crown ethers: The synthesized podand and crown ether derivatives [, ] show promise in various fields like metal ion complexation, phase-transfer catalysis, and sensor development.

- Pyrylium salts: The pyrylium salts derived from this compound [, ] are valuable intermediates in organic synthesis and have potential applications as dyes and photosensitizers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.